Superior Gram-Positive Antibacterial Potency
Albofungin (Antibiotic P42-1) demonstrates an exceptionally broad MIC range against Gram-positive bacteria, with lower limits reaching 0.005 μg/mL [1]. This potency is notably superior to that reported for other structurally related xanthone antibiotics. For example, the well-studied xanthone α-mangostin exhibits MICs against Staphylococcus aureus in the range of 1.57–12.5 μg/mL [2]. Similarly, a series of Cudrania xanthones showed MICs of 3.13–6.25 μg/mL against vancomycin-resistant enterococci [3]. This indicates that albofungin's unique polycyclic scaffold and N-aminoquinolone pharmacophore confer up to 300-fold greater potency in certain assays [1][2][3].
α‑mangostin: 1.57–12.5 µg/mL
| Evidence Dimension | In vitro antibacterial activity against Gram-positive strains |
|---|---|
| Target Compound Data | MIC range: 0.005–7.5 μg/mL |
| Comparator Or Baseline | α-Mangostin (MIC: 1.57–12.5 μg/mL); Cudrania xanthones (MIC: 3.13–6.25 μg/mL) |
| Quantified Difference | Target compound's lower MIC is approximately 314 times lower than α-mangostin's lower MIC (0.005 μg/mL vs 1.57 μg/mL). |
| Conditions | In vitro broth microdilution assay against various Gram-positive bacterial strains. |
Why This Matters
This superior potency allows for the use of significantly lower concentrations of albofungin to achieve bacterial growth inhibition, which can reduce potential off-target effects and material costs in research applications.
- [1] GlpBio. Albofungin (Antibiotic P42-1, Antibiotic P42-C) Technical Datasheet. Catalog No. GC41080. View Source
- [2] Iinuma M, et al. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus. J Pharm Pharmacol. 1996;48(8):861-865. (Data reported as MIC range of 1.57-12.5 μg/mL for α-mangostin). View Source
- [3] Fukai T, et al. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci. Phytomedicine. 2005;12(6-7):510-513. doi:10.1016/j.phymed.2004.02.002 View Source
